Molecular Architecture: Clinically Relevant Scaffold with a Dual Diversity-Point Core
The core 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine is the key determinant of value for this compound. It is explicitly recognized as a 'lead-oriented scaffold with two diversity points' [1]. This architecture allows for sequential and orthogonal derivatization at the N6 and C3 positions, a critical feature for building focused compound libraries for structure-activity relationship (SAR) studies. The target compound already occupies one diversity point with its unique 3-(2-ethoxyethoxy) group, providing a pre-functionalized starting point that directly addresses the need for specific substitution patterns in current therapeutic patent landscapes [2].
| Evidence Dimension | Core Scaffold Recognition as a Lead-Oriented Motif |
|---|---|
| Target Compound Data | 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine core with two diversity points (N6 and C3) |
| Comparator Or Baseline | Common, less-valued bicyclic scaffolds (e.g., tetrahydroquinoline, indoline) without explicitly recognized dual diversity points. |
| Quantified Difference | Qualitative difference: Designated as 'lead-oriented' based on its intrinsic synthetic versatility. Synthesis achieved in 32–35% overall yield via a published five-step sequence. |
| Conditions | Literature-based evaluation of the scaffold's potential in medicinal chemistry [1]. |
Why This Matters
Procurement enables access to a synthetically validated, 'lead-oriented' core, offering greater potential for rapid SAR exploration compared to purchasing simpler, unvalidated bicycle analogs.
- [1] Borisov, A. V.; Voloshchuk, V. V.; Nechayev, M. A.; Grygorenko, O. O. 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine: A Lead-Oriented Scaffold with Two Diversity Points. Synthesis 2013, 45, 2413-2416. View Source
- [2] Tetrahydropyridazines, Compositions Comprising Them And Uses Thereof. Patent Publication No. WO/2025/0042861, 2025. View Source
